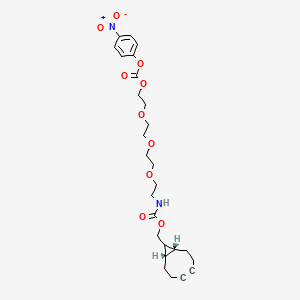
2-Chloro-3,6-difluorobenZylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6-difluorobenzylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3,6-difluorobenzylzinc bromide typically involves the reaction of 2-chloro-3,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of organozinc reagents like this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3,6-difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes like the Negishi coupling. This reaction involves the transfer of the benzyl group from zinc to a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts and various electrophiles. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity .
Major Products:
Aplicaciones Científicas De Investigación
2-Chloro-3,6-difluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of biologically active compounds, natural product core structures, and reactive intermediates. Its applications span across chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of 2-chloro-3,6-difluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the benzyl group is transferred from zinc to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the electrophilic partner .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Chloro-6-fluorobenzylzinc chloride
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness: Compared to similar compounds, 2-chloro-3,6-difluorobenzylzinc bromide offers unique reactivity due to the presence of both chlorine and fluorine substituents. These substituents can influence the electronic properties of the benzyl group, potentially leading to different reactivity patterns and selectivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C7H4BrClF2Zn |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
bromozinc(1+);2-chloro-1,4-difluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H4ClF2.BrH.Zn/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
RPDSRXHCAIYVTE-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)

![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)





